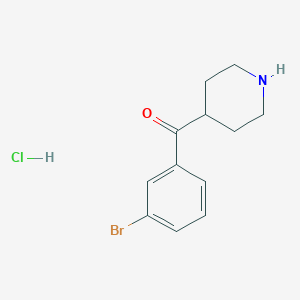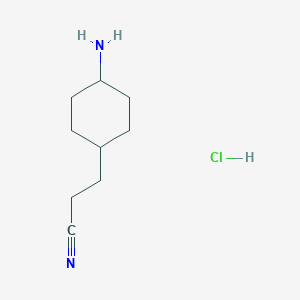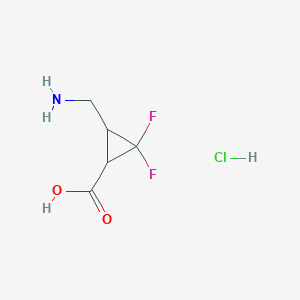
(3-Bromophenyl)-4-piperidinyl-methanone HCl
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)-4-piperidinyl-methanone HCl” can be analyzed using techniques such as X-ray diffraction . This method provides static 3D structures of compounds and can visualize fast structural changes, which is crucial for understanding chemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromophenyl)-4-piperidinyl-methanone HCl” can be determined using various analytical techniques . These may include determining its melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
A key application of bromophenol derivatives, closely related to (3-Bromophenyl)-4-piperidinyl-methanone HCl, involves their role as carbonic anhydrase inhibitors. These compounds, including novel bromophenol derivatives, have been evaluated for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II, essential enzymes in pH regulation and fluid balance in various tissues. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain metabolic disorders. Notably, these compounds displayed competitive inhibition and showed strong activity against hCA I, even more effective than clinically used acetazolamide in some cases (Akbaba et al., 2013) (Balaydın et al., 2012).
Antioxidant Properties
Another significant application area for bromophenol derivatives is their antioxidant potential. These compounds, including synthesized bromophenols with varying degrees of bromination, have been studied for their in vitro antioxidant activities. They have demonstrated considerable radical scavenging activities, comparable to or even exceeding those of standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol. This suggests their potential use as antioxidants in pharmaceutical or nutraceutical applications, protecting against oxidative stress-related diseases (Çetinkaya et al., 2012).
Alzheimer's Disease Therapy
Exploratory research on multifunctional amides, related to the structural framework of (3-Bromophenyl)-4-piperidinyl-methanone HCl, has shown moderate enzyme inhibitory potentials against enzymes relevant to Alzheimer's disease. These studies highlight the potential therapeutic applications of these compounds in developing treatments for neurodegenerative conditions. The enzyme inhibition activity, coupled with mild cytotoxicity profiles, positions these compounds as promising candidates for further drug development efforts aimed at combating Alzheimer's disease (Hassan et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRJBORWXXBHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-4-piperidinyl-methanone HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

amine](/img/structure/B1531547.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)

![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)